4-Bromo-2-(methylsulfanylmethyl)pyridine
Description
4-Bromo-2-(methylsulfanylmethyl)pyridine is a brominated pyridine derivative featuring a methylsulfanylmethyl (-SCH2CH3) substituent at the 2-position and a bromine atom at the 4-position.
Pyridine derivatives with bromine at the 4-position are often utilized due to the strategic placement of the halogen, which facilitates regioselective substitutions. The methylsulfanylmethyl group, being moderately electron-donating, could modulate the electronic environment of the pyridine ring, affecting reaction kinetics and product distribution compared to other substituents.
Properties
Molecular Formula |
C7H8BrNS |
|---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
4-bromo-2-(methylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C7H8BrNS/c1-10-5-7-4-6(8)2-3-9-7/h2-4H,5H2,1H3 |
InChI Key |
FRUZPIIRRIDUQX-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NC=CC(=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Comparisons
Electronic Effects :
- Electron-withdrawing groups (e.g., -CF3 in 4-bromo-2-(trifluoromethyl)pyridine) increase the electrophilicity of the bromine atom, enhancing reactivity in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions .
- Electron-donating groups (e.g., -SCH2CH3 in the target compound, -OMe in 4-bromo-2-(4-methoxyphenyl)pyridine) may slow halogen displacement but improve stability and solubility .
- Steric and Coordination Effects: Bulky substituents like 1-methylcyclopropyl () or aryl groups () can hinder reaction accessibility, whereas smaller groups (e.g., -CH3) offer minimal steric interference .
- Synthetic Utility: 4-Bromo-2-(trifluoromethyl)pyridine demonstrated high yield (81%) in nickel-catalyzed sulfination reactions, highlighting the compatibility of -CF3 with transition metal catalysts .
- Bromopyridines with halogen-rich structures (e.g., 4-bromo-5-chloro-2-methylpyridine) are valuable in agrochemical and pharmaceutical diversification .
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